molecular formula C16H11ClN2O4S B10979351 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide

5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide

Cat. No.: B10979351
M. Wt: 362.8 g/mol
InChI Key: CPYKTDWSMYKSSY-UHFFFAOYSA-N
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Description

5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide: is a fascinating compound with a complex structure. Its systematic name is quite a mouthful, so let’s break it down:

    Chemical Formula: CHClNOS

    CAS Number: 612804-55-4

    Molecular Weight: 540.061 g/mol

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinones exhibit diverse biological activities and have been studied extensively in medicinal chemistry .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. The specific conditions and reagents used may vary, but the overall process leads to the formation of the target compound.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substitution reactions may occur at different positions on the aromatic rings.

Common Reagents and Conditions::
  • Thionyl chloride (SOCl2) : Used for chlorination reactions.
  • Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction.
  • Base (e.g., NaOH) : Required for thiazole ring formation.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry::

  • Building Blocks : Researchers use this compound as a building block for designing novel molecules due to its unique structure.
  • Catalysis : It may serve as a ligand in catalytic reactions.
Biology and Medicine:: Industry::
  • Agrochemicals : Thiazolidinones find applications in crop protection.
  • Materials Science : They contribute to the development of functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related thiazolidinones, this compound stands out due to its chlorobenzyl ether moiety. Similar compounds include:

Properties

Molecular Formula

C16H11ClN2O4S

Molecular Weight

362.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-4-oxo-N-(1,3-thiazol-2-yl)pyran-2-carboxamide

InChI

InChI=1S/C16H11ClN2O4S/c17-11-3-1-10(2-4-11)8-22-14-9-23-13(7-12(14)20)15(21)19-16-18-5-6-24-16/h1-7,9H,8H2,(H,18,19,21)

InChI Key

CPYKTDWSMYKSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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